molecular formula C12H17F3N2 B2601832 [2-(Dimethylamino)ethyl]({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 926209-26-9

[2-(Dimethylamino)ethyl]({[3-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B2601832
CAS No.: 926209-26-9
M. Wt: 246.277
InChI Key: FYGSTEFVMGKXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Dimethylamino)ethylphenyl]methyl})amine” is a chemical compound with the molecular formula C12H17F3N2. It has a molecular weight of 246.27 . This compound is used for research purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, amines in general can be synthesized through various methods. For example, one method involves the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Environmental Impact and Aquatic Toxicity of Amines

Amines and amine-related compounds are present in surface waters due to both anthropogenic and natural sources. The emergence of amine-based post-combustion CO2 capture technologies has raised concerns about new sources of amines in the environment. Studies have shown that while current environmental concentrations of amines do not pose a toxicological threat to aquatic environments, their role as precursors in the formation of nitrosamines and nitramines could risk contaminating drinking water supplies with carcinogenic compounds. Further research is necessary to quantify the environmental impact of carbon capture facilities and other new point sources of amines (Poste, Grung, & Wright, 2014).

Catabolism of Biogenic Amines by Pseudomonas Species

Pseudomonas species can metabolize a wide range of biogenic amines (BAs) such as phenylethylamine, tyramine, and histamine, serving as carbon and energy sources. This catabolic capability highlights the potential biotechnological applications of these bacteria in eliminating BAs from various sources. The pathways used by different Pseudomonas species to degrade BAs have led to the identification of numerous genes, enzymes, and regulators, offering insights into their functional evolution and hierarchy (Luengo & Olivera, 2020).

Nitrogen-Containing Hazardous Compounds Degradation

Advanced oxidation processes (AOPs) have been identified as effective for mineralizing nitrogen-containing compounds, including amines, dyes, and pesticides. These processes can significantly improve the degradation efficiency of recalcitrant compounds in water, addressing global concerns regarding their toxicity and persistence. The degradation mechanisms often involve electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents used in these processes (Bhat & Gogate, 2021).

Removal of PFAS by Amine-Functionalized Sorbents

The use of amine-containing sorbents has emerged as a promising solution for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. These sorbents rely on electrostatic interactions, hydrophobic interactions, and their specific morphology to remove PFAS from municipal water and wastewater. This approach offers an alternative solution to managing PFAS concentrations at the low levels recommended for safe drinking water (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Properties

IUPAC Name

N',N'-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2/c1-17(2)7-6-16-9-10-4-3-5-11(8-10)12(13,14)15/h3-5,8,16H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGSTEFVMGKXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.